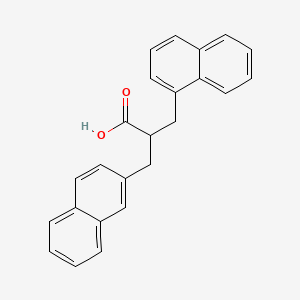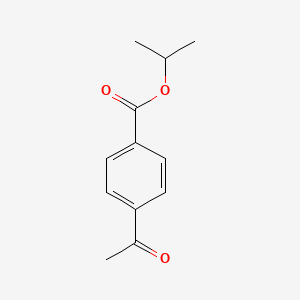
(2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate: is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including acetoxymethyl, benzyloxycarbonyl, and bis(benzyloxy)phosphaneyl, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydro-2H-pyran ring: This can be achieved through cyclization reactions involving suitable diols and aldehydes under acidic conditions.
Introduction of the acetoxymethyl group: This step often involves the use of acetic anhydride and a base such as pyridine.
Attachment of the benzyloxycarbonyl group: This is typically done using benzyl chloroformate in the presence of a base like triethylamine.
Incorporation of the bis(benzyloxy)phosphaneyl group: This step may involve the use of bis(benzyloxy)phosphine and a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetoxymethyl or benzyloxycarbonyl groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or amides.
Aplicaciones Científicas De Investigación
(2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of (2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
(2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate: can be compared with similar compounds such as:
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(((benzyloxy)carbonyl)amino)-tetrahydro-2H-pyran-3,4-diyl Diacetate: Lacks the bis(benzyloxy)phosphaneyl group.
(2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-tetrahydro-2H-pyran-3,4-diyl Diacetate: Lacks the bis(benzyloxy)phosphaneyl group.
(2R,3S,4R,5R)-2-(Acetoxymethyl)-5-amino-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate: Lacks the benzyloxycarbonyl group.
These comparisons highlight the unique structural features and potential reactivity of This compound .
Propiedades
Fórmula molecular |
C34H38NO12P |
|---|---|
Peso molecular |
683.6 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-bis(phenylmethoxy)phosphanyloxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C34H38NO12P/c1-23(36)40-22-29-31(44-24(2)37)32(45-25(3)38)30(35-34(39)41-19-26-13-7-4-8-14-26)33(46-29)47-48(42-20-27-15-9-5-10-16-27)43-21-28-17-11-6-12-18-28/h4-18,29-33H,19-22H2,1-3H3,(H,35,39)/t29-,30-,31-,32-,33+/m1/s1 |
Clave InChI |
FKDZDLAQCPTKCX-UPYFENACSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(OCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OP(OCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate](/img/structure/B13429824.png)

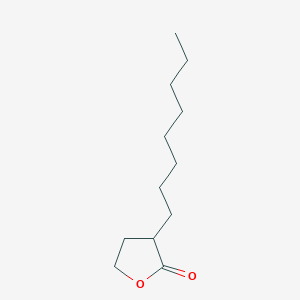
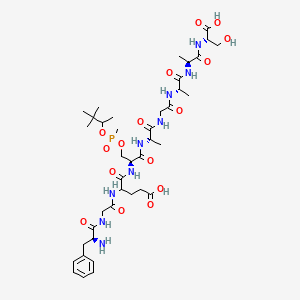
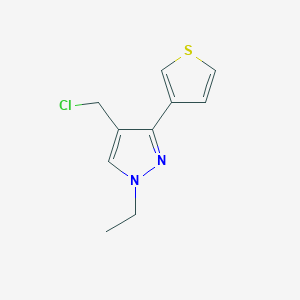
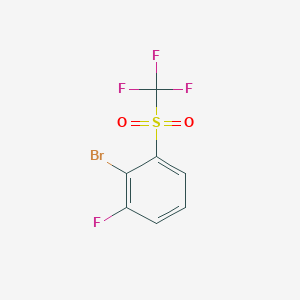
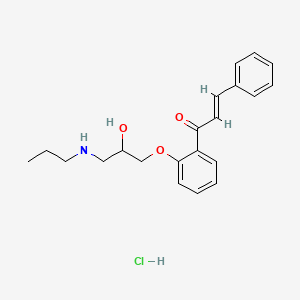
![1-chloroethyl 2-[2-(2-methylsulfanylphenothiazin-10-yl)ethyl]piperidine-1-carboxylate](/img/structure/B13429859.png)
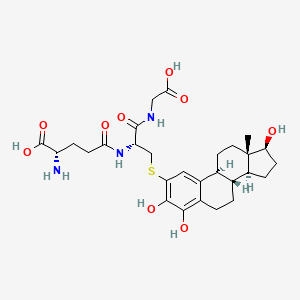
![tert-butyl N-(5-hydroxy-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13429872.png)
![tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate](/img/structure/B13429884.png)
![23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl 2-Fluoro-alpha-methyl[1,1'-biphenyl]-4-acetate](/img/structure/B13429889.png)
